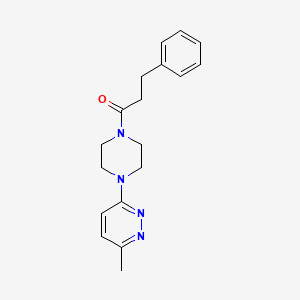
2-(3-Trifluoromethylphenyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(Trifluoromethyl)phenyl)pyridine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring. This compound is notable for its unique chemical properties, which are largely attributed to the trifluoromethyl group. The presence of fluorine atoms imparts distinct physical and chemical properties, making it a valuable compound in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(Trifluoromethyl)phenyl)pyridine can be achieved through several methods. One common approach involves the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. Another method relies on the assembly of the pyridine ring from a trifluoromethyl-containing building block .
Industrial Production Methods: Industrial production often employs direct fluorination methods or the building-block method, depending on the desired target compound. The choice of method is influenced by factors such as the identity of the target compound and the specific requirements of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-(3-(Trifluoromethyl)phenyl)pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as phosphorus oxychloride.
Reduction: Reduction reactions can be carried out using hydrogen and palladium on carbon (H2NNH2-Pd/C).
Substitution: Substitution reactions often involve common reagents like trichloromethyl-pyridine.
Common Reagents and Conditions:
Oxidation: Phosphorus oxychloride in dichloromethane.
Reduction: Hydrogen and palladium on carbon (H2NNH2-Pd/C).
Substitution: Trichloromethyl-pyridine.
Major Products Formed: The major products formed from these reactions include various derivatives of 2-(3-(Trifluoromethyl)phenyl)pyridine, such as chloroderivatives and oxides .
Aplicaciones Científicas De Investigación
2-(3-(Trifluoromethyl)phenyl)pyridine has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 2-(3-(Trifluoromethyl)phenyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, thereby influencing various biological processes. The exact pathways and targets depend on the specific application and the nature of the compound’s interaction with other molecules .
Comparación Con Compuestos Similares
- 2-(Trifluoromethyl)pyridine
- 2,3,5-Trifluoromethylpyridine
- 2,5-Dichloro-3-(trifluoromethyl)pyridine
Comparison: 2-(3-(Trifluoromethyl)phenyl)pyridine is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which imparts distinct chemical properties compared to other similar compounds. This unique structure enhances its reactivity and makes it particularly valuable in the synthesis of complex molecules .
Propiedades
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N/c13-12(14,15)10-5-3-4-9(8-10)11-6-1-2-7-16-11/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYLZPZMUSNHKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-dichlorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14131503.png)

![5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14131512.png)

![2-Diazonio-5-[4-[2,3,4-tris[(6-diazonio-5-oxidonaphthalen-1-yl)sulfonyloxy]benzoyl]phenoxy]sulfonylnaphthalen-1-olate](/img/structure/B14131522.png)


![N-({(5S)-3-[3-Fluoro-4-(morpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)(2-~13~C,~2~H_3_)acetamide](/img/structure/B14131540.png)

![3-Methyl-2-[(propylsulfonyl)amino]butanoic acid](/img/structure/B14131543.png)

![5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14131560.png)
![trans-(4S,6S)-5,6-Dihydro-6-methyl-4H-thieno[2,3-B]thiopyran-4-OL, 7,7-dioxide](/img/structure/B14131564.png)
